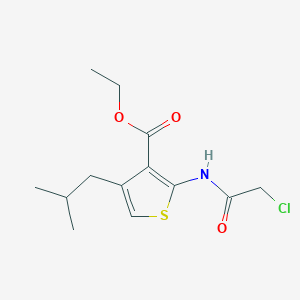

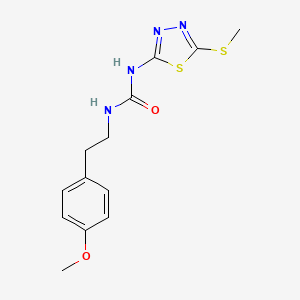

![molecular formula C16H16N2 B2836826 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 137314-62-6](/img/structure/B2836826.png)

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine” is a complex organic compound. It belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring . Imidazopyridines are part of a broader class of azaheterocycles.

Synthesis Analysis

The synthesis of similar compounds often involves [4 + 2] cycloaddition reactions of 1-azadiene derivatives . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The designed compounds were synthesized through two-step reactions .Chemical Reactions Analysis

Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches have been highlighted . Pyridines, including substituted pyridines, are stable and relatively unreactive liquids, with strong penetrating odors .Scientific Research Applications

Synthetic Pathways and Chemical Properties

- The synthesis of various imidazo[1,2-a]pyridine derivatives, including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their ethyl esters, has been explored. These compounds were evaluated for their pharmacological activities, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry (Abignente et al., 1982) (Abignente et al., 1984).

- Studies on fluorescent properties of imidazo[1,2-a]pyridine-based compounds revealed their potential as novel fluorescent organic compounds. The research indicated that certain derivatives offer thermally stable solid compounds without significantly affecting the fluorescent properties of the parent compound (Tomoda et al., 1999).

Pharmacological Investigations

- Research on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides revealed their anti-inflammatory and analgesic activity. Particularly, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid emerged as the most active compound in this series (Di Chiacchio et al., 1998).

- A series of 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for anticonvulsant activity. This study revealed that one particular compound showed significant activity against MES induced seizures, pointing to the potential therapeutic applications of these derivatives (Cesur & Cesur, 1994).

Structural and Material Sciences

- X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and its salts, along with semi-empirical calculations of charge distribution, have been conducted. This research provides valuable insights into the electron density distribution and the impact of substituent groups on the structural properties of these compounds (Tafeenko et al., 1996).

- A non-symmetrical diarylethene with an imidazo[1,2-a]pyridine ring exhibited a reversible ring-closure reaction by photoirradiation, highlighting the potential of these compounds in developing thermally irreversible photochromic systems (Nakayama et al., 1991).

Safety and Hazards

properties

IUPAC Name |

2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-3-13-5-7-14(8-6-13)15-11-18-10-12(2)4-9-16(18)17-15/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYGGLBVGQYMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)

![6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2836745.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)

![3-acetyl-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2836753.png)

![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)

![4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde](/img/structure/B2836759.png)

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)

![3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one](/img/structure/B2836764.png)

methanone](/img/structure/B2836766.png)